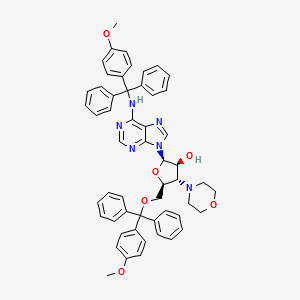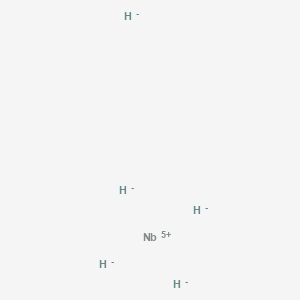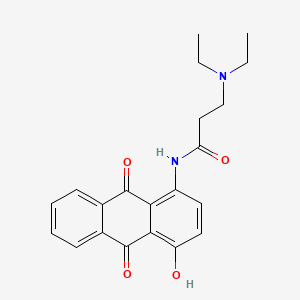
3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide is a complex organic compound with a unique structure that combines an anthracene derivative with a diethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracene.
Formation of Intermediate: This intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Final Step: The final step involves the formation of the propanamide linkage through a condensation reaction with a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.
Purification: Implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate with DNA.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide involves:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to cell death.
Signal Pathways: Interaction with cellular signaling pathways, potentially leading to apoptosis (programmed cell death).
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone Derivatives: Compounds like 1,4-dihydroxyanthraquinone share structural similarities.
Aminoanthracene Derivatives: Compounds with amino groups attached to the anthracene ring.
Uniqueness
Structural Complexity: The combination of diethylamino and anthracene moieties makes it unique.
Propiedades
Número CAS |
87367-05-3 |
|---|---|
Fórmula molecular |
C21H22N2O4 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-(diethylamino)-N-(4-hydroxy-9,10-dioxoanthracen-1-yl)propanamide |
InChI |
InChI=1S/C21H22N2O4/c1-3-23(4-2)12-11-17(25)22-15-9-10-16(24)19-18(15)20(26)13-7-5-6-8-14(13)21(19)27/h5-10,24H,3-4,11-12H2,1-2H3,(H,22,25) |
Clave InChI |
VHHCGSZXZYPTHJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


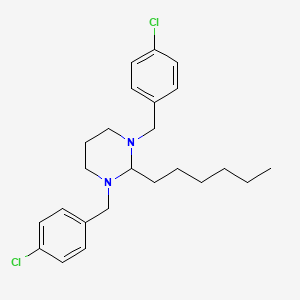
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
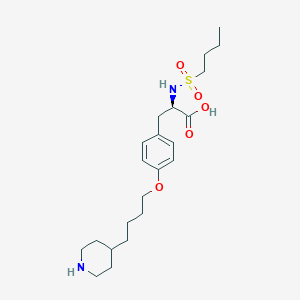
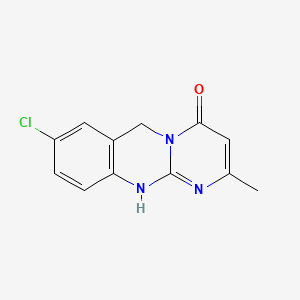
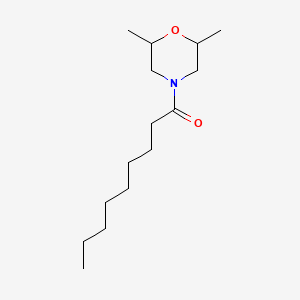
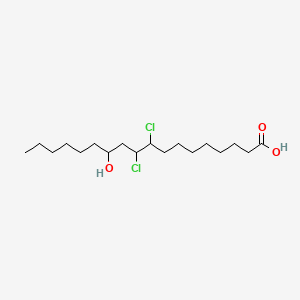
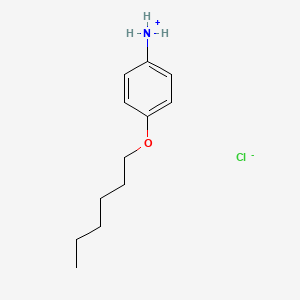
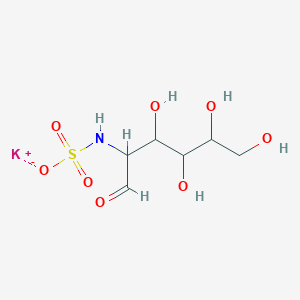
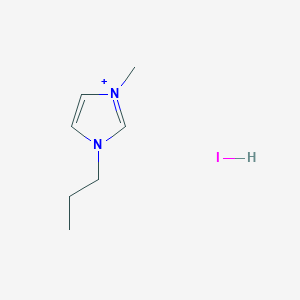

![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
